
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide, also known as AQNB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AQNB is a quinoline derivative that has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. The purpose of
Wissenschaftliche Forschungsanwendungen
Psycho- and Neurotropic Properties
Research has explored the psycho- and neurotropic properties of compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide. For instance, a study by Podolsky, Shtrygol’, and Zubkov (2017) investigated novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo. They discovered substances with specific sedative effects and anti-amnesic activity, indicating potential as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Potential
Another study by Shyamsivappan et al. (2022) focused on N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives. They synthesized these compounds and examined their ability to induce cell death in MCF-7 cells, a type of breast cancer cell, through G2/M phase cell cycle arrest, suggesting potential anticancer applications (Shyamsivappan et al., 2022).
Synthetic Pathways and Structural Studies
Research by Madapa, Singh, and Batra (2006) provides insight into the synthesis of quinoline structures, which could be relevant for the synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide. Their study describes a method for producing densely substituted quinolines, which may offer a route for synthesizing related compounds (Madapa, Singh, & Batra, 2006).
DNA Crosslinking Agent
Knox et al. (1993) investigated 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a compound structurally similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide. They found that this compound can act as a DNA crosslinking agent, suggesting its potential in cancer therapy (Knox et al., 1993).
Antibacterial and Corrosion Inhibitive Properties
Ansari, Ramkumar, Nalini, and Quraishi (2016) explored the antibacterial and corrosion inhibitive properties of quinoline derivatives. Their findings are significant for applications in material science and microbiology (Ansari et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-10-4-5-13-11-14(8-9-16(13)20)19-18(23)15-6-2-3-7-17(15)21(24)25/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYDNQPGUMNTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

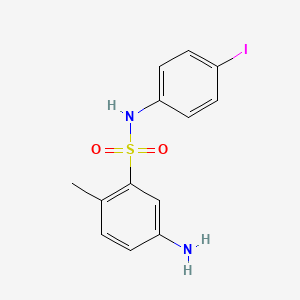
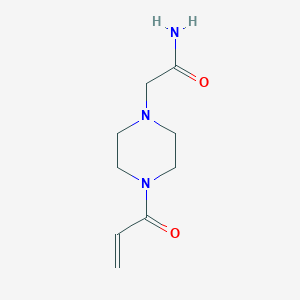

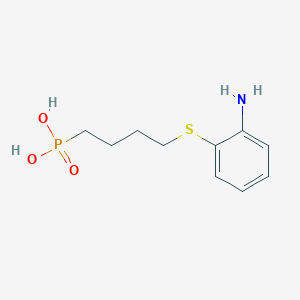
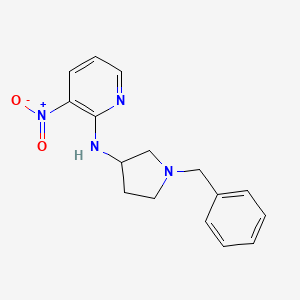


![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2778909.png)
![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)
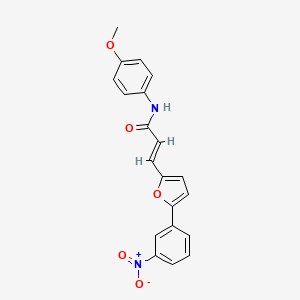
![6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2778913.png)
![[2-(1-Bromocyclopropyl)ethynyl]triethylsilane](/img/structure/B2778915.png)
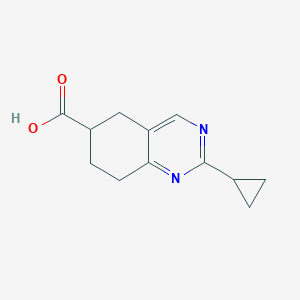
![(E)-2-(2-cyano-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2778922.png)